Di-tert-butyl 2-methylenepentanedioate

Beschreibung

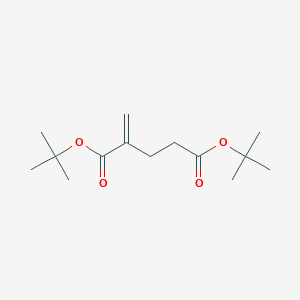

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

ditert-butyl 2-methylidenepentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24O4/c1-10(12(16)18-14(5,6)7)8-9-11(15)17-13(2,3)4/h1,8-9H2,2-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQBPMUQSMPMKGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC(=C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40453551 | |

| Record name | Di-tert-butyl 2-methylenepentanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40453551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125010-32-4 | |

| Record name | Di-tert-butyl 2-methylenepentanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40453551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Di Tert Butyl 2 Methylenepentanedioate

Strategic Approaches to Di-tert-butyl 2-methylenepentanedioate Preparation

The preparation of this compound can be approached through several strategic disconnections. The most common strategies involve either forming the α-methylene unit onto a pre-existing pentanedioate (B1230348) (glutarate) backbone or constructing the carbon skeleton through conjugate addition reactions.

Michael Addition Strategies for this compound

The Michael addition, or conjugate 1,4-addition, is a cornerstone of carbon-carbon bond formation. wikipedia.org In the context of synthesizing this compound, this strategy can be envisioned in two ways: either the target molecule acts as a Michael acceptor, or its synthesis is achieved via a Michael addition to a simpler precursor.

A plausible retrosynthetic approach involves the conjugate addition of a suitable nucleophile to an acceptor like Di-tert-butyl 2-methylenesuccinate. More commonly, the synthesis involves the addition of a resonance-stabilized carbanion to an α,β-unsaturated carbonyl compound. organic-chemistry.org For instance, a malonic ester derivative could be added to a tert-butyl acrylate (B77674) molecule, followed by subsequent elaboration of the carbon chain. The Michael reaction is thermodynamically controlled and is effective with active methylene (B1212753) donors like malonates and activated olefin acceptors. organic-chemistry.org The broad applicability of this reaction makes it a powerful tool for creating the 1,5-dicarbonyl skeleton inherent to the pentanedioate structure. wikipedia.org

Esterification and Related Functional Group Interconversion Routes

The incorporation of the di-tert-butyl ester functionalities is a critical step in the synthesis. Direct esterification of 2-methylenepentanedioic acid with tert-butyl alcohol is a primary method. This reaction, known as Fischer esterification, is typically catalyzed by a strong acid like sulfuric acid and involves heating the carboxylic acid with an excess of the alcohol to drive the equilibrium towards the ester product. chemguide.co.uklibretexts.org

Alternatively, functional group interconversion provides several routes. The use of Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) is an effective method for converting carboxylic acids to their tert-butyl esters under mild conditions. nih.gov Another approach is the reaction of the corresponding di-acid chloride with potassium tert-butoxide. orgsyn.org Transesterification, the conversion of one ester to another, can also be employed, for example, by reacting a simpler diester (like the dimethyl or diethyl ester) with potassium tert-butoxide in tert-butyl alcohol.

Development of Novel Synthetic Routes to this compound

Research into novel synthetic routes often focuses on improving efficiency, selectivity, and sustainability. This includes the development of advanced catalytic systems and methods for controlling stereochemistry.

Catalytic Systems in this compound Synthesis

Catalysis is central to the modern synthesis of complex molecules. For the preparation of this compound and its analogues, several catalytic systems are relevant. A highly effective and analogous preparation is the Knoevenagel condensation of Di-tert-butyl malonate with paraformaldehyde. orgsyn.orgwikipedia.org This reaction is often catalyzed by a mild base, such as piperidine (B6355638) or potassium acetate (B1210297), sometimes in conjunction with a Lewis acid or metal salt like cupric acetate to enhance efficiency. orgsyn.org

The reaction involves the formation of an enolate from the active methylene compound (Di-tert-butyl malonate), which then adds to the carbonyl group of formaldehyde (B43269), followed by dehydration to yield the methylene product. wikipedia.org Lewis acids such as TiCl₄ have also been shown to promote Knoevenagel-type condensations, potentially offering different reactivity and selectivity profiles. nih.gov

For routes involving Michael additions, organocatalysis has emerged as a powerful tool. Chiral amines and their derivatives can catalyze the conjugate addition of nucleophiles to α,β-unsaturated systems with high enantioselectivity. buchler-gmbh.comnih.gov For example, 1,2-diphenylethanediamine has been used to catalyze the Michael addition of malonates to enones, a reaction type that could be adapted for the synthesis of the pentanedioate skeleton. nih.gov

Stereoselective Synthesis of this compound Precursors

While this compound itself is achiral, its subsequent reactions, particularly conjugate additions, can create one or more stereocenters. Therefore, the stereoselective synthesis of precursors or derivatives is of high importance. Asymmetric Michael addition reactions are a primary method for achieving this. buchler-gmbh.com

The use of chiral organocatalysts, such as those derived from cinchona alkaloids or prolinol ethers, can facilitate the enantioselective addition of nucleophiles to α,β-unsaturated esters. organic-chemistry.orgbuchler-gmbh.com This creates chiral pentanedioate precursors with high levels of stereocontrol. For example, the asymmetric addition of a malonate to a tert-butyl acrylate derivative, catalyzed by a chiral catalyst, could establish a key stereocenter that is then carried through to a more complex target molecule. This approach is fundamental in constructing libraries of biologically active nitrogen compounds and other complex chiral structures. buchler-gmbh.com The development of dienamine catalysis using chiral primary amines has also enabled novel, site-selective vinylogous Michael additions, further expanding the toolkit for creating complex chiral molecules from simple precursors. nih.gov

Optimization of Reaction Conditions and Process Efficiency for this compound Production

Optimizing reaction conditions is crucial for transitioning a synthetic route from laboratory scale to practical, large-scale production. Key parameters that are typically optimized include temperature, reaction time, solvent, and catalyst loading.

For Knoevenagel-type syntheses, such as the reaction between Di-tert-butyl malonate and paraformaldehyde, optimization would involve screening different base catalysts and solvents. A detailed procedure for the analogous Di-tert-butyl methylenemalonate provides a well-defined starting point. orgsyn.org In this synthesis, a mixture of potassium acetate and cupric acetate in glacial acetic acid is heated to 90–100°C for 2 hours. orgsyn.org

The table below outlines a hypothetical optimization study for such a Knoevenagel condensation, based on common variables investigated in similar chemical processes.

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Piperidine (10) | Toluene | 80 | 12 | 65 |

| 2 | Potassium Acetate (10) | Acetic Acid | 100 | 2 | 78 |

| 3 | TiCl₄ (10) / Pyridine (20) | Dichloromethane | 25 | 6 | 72 |

| 4 | K₂CO₃ (15) | Ethanol | 78 | 8 | 55 |

| 5 | No Catalyst | Toluene | 110 | 24 | <10 |

Mechanistic Investigations of Di Tert Butyl 2 Methylenepentanedioate Transformations

Detailed Reaction Mechanisms Involving Di-tert-butyl 2-methylenepentanedioate

This compound belongs to the class of α,β-unsaturated carbonyl compounds, often referred to as Michael acceptors. The presence of two electron-withdrawing tert-butyl ester groups in conjugation with a carbon-carbon double bond renders the β-carbon electrophilic and susceptible to attack by nucleophiles.

Nuance of Michael Addition Mechanisms with this compound

The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction involving the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. For this compound, the reaction involves the addition of a Michael donor (nucleophile) to the β-carbon of the methylene (B1212753) group.

The general mechanism proceeds in three key steps:

Nucleophile Activation : A base abstracts a proton from the Michael donor to form a resonance-stabilized enolate or another suitable nucleophile.

Conjugate Addition : The nucleophile attacks the electrophilic β-carbon of this compound. This attack causes a shift of the π-electrons, forming a new enolate intermediate where the negative charge is delocalized between the α-carbon and the oxygen atoms of the carbonyl groups.

Protonation : The enolate intermediate is protonated, typically by the conjugate acid of the base used in the first step or by a proton source added during workup, to yield the final 1,4-adduct.

The nuance in Michael additions lies in the competition between 1,4-addition (conjugate addition) and 1,2-addition (direct addition to one of the carbonyl carbons). The outcome is largely determined by the nature of the nucleophile and the reaction conditions.

Hard vs. Soft Nucleophiles : According to Hard and Soft Acid and Base (HSAB) theory, the carbonyl carbon is a "harder" electrophilic center, while the β-carbon is "softer". "Soft" nucleophiles, which are typically larger, more polarizable, and have a more delocalized charge (e.g., enolates, thiolates, organocuprates), preferentially attack the soft β-carbon, leading to the 1,4-addition product. "Hard" nucleophiles, which are smaller and have a more concentrated charge (e.g., Grignard reagents, organolithium reagents), tend to favor 1,2-addition to the harder carbonyl carbon.

Thermodynamic vs. Kinetic Control : Direct 1,2-addition is often faster and thus kinetically favored, as the carbonyl carbon is inherently more electrophilic. However, the 1,4-addition product is typically more thermodynamically stable because it preserves the strong carbon-oxygen double bond at the expense of the weaker carbon-carbon π-bond. Reactions that are reversible, often involving weaker nucleophiles, tend to yield the thermodynamic 1,4-product.

A variety of nucleophiles can participate in conjugate addition to activated alkenes like this compound.

| Michael Donor Type | Example Nucleophile | Typical Catalyst/Conditions | Expected Adduct Type |

| Carbon Nucleophiles | Malonic Esters, Nitroalkanes | Base (e.g., NaOEt, DBU) | C-C bond formation |

| Nitrogen Nucleophiles | Primary/Secondary Amines | Often catalyst-free or mild base | C-N bond formation (β-amino ester) |

| Sulfur Nucleophiles | Thiols (Thiols) | Base (e.g., Et₃N) | C-S bond formation (β-thioether) |

| Organometallic | Lithium Diorganocuprates (R₂CuLi) | Stoichiometric reagent | C-C bond formation |

| Phosphorus Nucleophiles | Phosphine Oxides | Base | C-P bond formation |

Radical Pathways and Initiated Reactions Involving this compound

Radical reactions involving alkenes proceed via a chain mechanism consisting of initiation, propagation, and termination steps. For a substrate like this compound, these reactions would typically be initiated by a radical initiator, such as a peroxide.

Initiation : The process begins with the homolytic cleavage of a weak bond in an initiator molecule to generate free radicals. Di-tert-butyl peroxide (DTBP) is a common thermal initiator that decomposes upon heating (above 100°C) into two tert-butoxyl radicals. These primary radicals can then generate the reactive radical that participates in the propagation steps.

Propagation : This phase consists of two main steps. First, a radical adds to the π-bond of the alkene. With this compound, the radical would add to the less substituted carbon of the double bond (the methylene carbon) to generate a more stable tertiary radical on the α-carbon. This new radical can then react further, for instance, by abstracting an atom from another molecule to form the product and regenerate a radical to continue the chain.

Termination : The chain reaction ceases when two radicals combine or disproportionate, resulting in non-radical species.

Atom Transfer Radical Polymerization (ATRP) is a controlled radical polymerization method that could potentially be applied to monomers like this compound. Studies on the closely related tert-butyl acrylate (B77674) show that ATRP can produce well-defined polymers. The mechanism involves a reversible equilibrium between active, propagating radicals and dormant species, typically alkyl halides. A transition metal complex (e.g., CuBr/ligand) acts as a catalyst, mediating the reversible atom transfer process.

Cyclization Reaction Mechanisms of this compound

The activated double bond in this compound makes it a suitable component in various cycloaddition reactions.

Diels-Alder Reaction ([4+2] Cycloaddition) : In a Diels-Alder reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a six-membered ring. This compound would act as the dienophile (the 2π-electron component). The reaction rate is enhanced when the dienophile contains electron-withdrawing groups, a condition met by the two ester functionalities in this molecule. The mechanism is concerted, meaning all bond-forming and bond-breaking occurs in a single, cyclic transition state.

[3+2] Cycloaddition : This type of reaction involves a three-atom (4π-electron) component reacting with a two-atom (2π-electron) component, like the double bond of this compound, to form a five-membered ring. Examples of 1,3-dipoles used in these reactions include azides, nitrile oxides, and nitrones.

Intramolecular Cyclizations : If a nucleophilic group is present elsewhere in a molecule containing the this compound moiety, an intramolecular Michael addition can occur. The stereochemical outcome of such cyclizations is often influenced by the geometry of the tether connecting the nucleophile and the Michael acceptor. Radical cyclizations are also possible, where a radical generated within the molecule adds to the internal double bond, often in a 5-exo or 6-exo fashion to form five- or six-membered rings.

Kinetics and Thermodynamics of this compound Reactions

Specific kinetic and thermodynamic data for reactions involving this compound are not available in the searched literature. However, the general principles for its primary reaction classes are well-established.

Michael Addition : As previously noted, the competition between 1,2- and 1,4-addition is a key aspect. The 1,4-addition is generally under thermodynamic control, favored by reversible conditions and weaker nucleophiles, leading to a more stable product. The stability of the 1,4-adduct stems from the retention of the strong C=O bond (~80 kcal/mol) versus the breaking of the weaker C=C π-bond (~60 kcal/mol).

Diels-Alder Reaction : This reaction is characterized by a highly ordered, cyclic transition state, which results in a large negative entropy of activation. The reaction is typically favored enthalpically due to the conversion of two C-C π-bonds into two stronger C-C σ-bonds. These reactions are often performed at elevated temperatures to overcome the activation barrier, although highly reactive substrates can react under milder conditions.

Identification and Characterization of Intermediates in this compound Transformations

Direct characterization of intermediates from reactions of this compound is not documented in the searched literature. However, standard methods are used for analogous systems.

Enolate Intermediates (Michael Addition) : The key intermediate in a Michael addition is an enolate. Enolates are often transient but can be characterized spectroscopically, particularly using Nuclear Magnetic Resonance (NMR). The formation of an enolate can be inferred by observing changes in the chemical shifts of vinylic and α-protons in ¹H NMR or carbons in ¹³C NMR. In some cases, lithium or sodium enolates can be prepared and characterized at low temperatures. The diastereoselectivity of the reaction can also be determined by NMR analysis of the final products.

Radical Intermediates : Radical intermediates are typically short-lived and present at very low concentrations, making direct observation difficult. Electron Paramagnetic Resonance (EPR) or Electron Spin Resonance (ESR) spectroscopy is the primary technique for the direct detection of radical species. More commonly, their existence is inferred through indirect methods, such as the use of radical traps. A radical trap is a molecule that reacts rapidly with the intermediate radical to form a stable, detectable adduct. These adducts can then be characterized by techniques like mass spectrometry (MS) or NMR to confirm the structure of the transient radical. The stereochemistry of products from radical reactions can also provide mechanistic clues.

Di Tert Butyl 2 Methylenepentanedioate As a Versatile Synthon in Complex Molecule Construction

Utilization of Di-tert-butyl 2-methylenepentanedioate in Multi-component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials, benefit from substrates with well-defined reactivity. This compound is an excellent candidate for MCRs due to its electron-deficient alkene, which makes it a potent Michael acceptor. nih.govyoutube.com

The core of its utility in this context is the Michael addition, or conjugate addition, where a nucleophile attacks the β-carbon of the α,β-unsaturated system. youtube.com This reaction is often a key initiating step in MCR cascades. For instance, in an aza-Michael reaction, an amine acts as the nucleophile. researchgate.netnih.gov The reaction of this compound with a primary or secondary amine would form a new carbon-nitrogen bond, generating a functionalized amino acid derivative. This intermediate, still possessing the two tert-butyl ester groups, can then participate in subsequent reactions with other components in the reaction mixture, leading to complex, high-value molecules in a single pot. The bulky tert-butyl esters can influence stereoselectivity and prevent unwanted side reactions, such as polymerization or self-condensation.

This compound as a Building Block for Heterocyclic Systems and Polyfunctional Compounds

The strategic placement of functional groups in this compound makes it an ideal precursor for synthesizing diverse polyfunctional compounds and heterocyclic rings. The activated double bond is the primary site for introducing complexity.

A notable application is in the synthesis of pyrrolidinone rings, a common scaffold in pharmaceuticals. The reaction of itaconic acid with primary amines has been shown to yield N-substituted 5-oxopyrrolidine-3-carboxylic acids. acs.org This transformation proceeds via an initial aza-Michael addition, followed by an intramolecular cyclization (amidation). By analogy, this compound can react with primary amines to first form an adduct, which then undergoes intramolecular cyclization to produce a pyrrolidinone ring, with one of the tert-butyl ester groups being part of the final heterocyclic structure. researchgate.net

Furthermore, the compound can be used in cycloaddition reactions, such as the Diels-Alder reaction, to construct six-membered rings. nih.gov While the steric hindrance from the geminal diester groups might reduce reactivity compared to simpler dienophiles, the reaction can proceed with highly reactive dienes, leading to cyclohexene derivatives with significant functional complexity. These products are polyfunctional, containing the diester moiety and a newly formed ring system, which can be further elaborated.

Derivatization and Scaffold Functionalization Strategies of this compound

The molecular scaffold of this compound can be readily modified through two main pathways: transformations involving the exomethylene double bond and reactions of the tert-butyl ester groups.

Reactions at the Double Bond: The electron-deficient alkene is susceptible to a wide range of nucleophilic additions. Beyond the aza-Michael addition, the thia-Michael reaction with thiols is a highly efficient method for introducing sulfur-containing functionalities. researchgate.netrsc.org This reaction can be used to attach alkyl thiols, thioglycerol, or even cysteine derivatives, creating new polyfunctional monomers or modifying surfaces. rsc.org The double bond can also undergo other transformations, such as hydrogenation to produce the saturated Di-tert-butyl 2-methylpentanedioate, or epoxidation to form a reactive oxirane ring, further expanding its synthetic utility.

Transformation of the Ester Groups: The tert-butyl esters are a key feature, serving as protecting groups for the carboxylic acid functions. They are stable under many reaction conditions but can be selectively cleaved under acidic conditions. researchgate.net The hydrolysis of the tert-butyl esters, typically using an acid like trifluoroacetic acid, regenerates the dicarboxylic acid. researchgate.net This unmasking of the carboxylic acid groups is crucial for subsequent reactions, such as amide bond formation or post-polymerization modification, allowing the core scaffold to be integrated into larger, more complex structures.

Application of this compound in Polymer Science and Macromolecular Engineering

This compound, as an analogue of dialkyl itaconates, is a valuable monomer for creating bio-based polymers. Itaconic acid is recognized as a top value-added chemical derivable from biomass, making its derivatives attractive for sustainable polymer chemistry. nih.govalfa-chemistry.com

The direct homopolymerization of dialkyl itaconates via free-radical polymerization is challenging. researchgate.netnih.gov The steric hindrance caused by the two ester groups at the same carbon atom leads to a low propagation rate coefficient and a tendency for depropagation, especially at elevated temperatures. nih.govnih.gov This results in low monomer conversions and relatively short polymer chains. researchgate.net

To overcome these limitations, this compound is more effectively used as a comonomer in copolymerizations with more reactive monomers, such as acrylates, methacrylates, and styrene. researchgate.netnih.gov Copolymerization allows for the incorporation of the itaconate structure into polymer chains, imparting specific properties while maintaining high conversion and molecular weight. nih.gov The reactivity ratios, which describe the preference of a growing polymer chain to add one type of monomer over another, are critical for tailoring the final copolymer composition. In copolymerizations of dialkyl itaconates (M1) with butyl acrylate (B77674) (M2), the itaconate monomer is preferentially incorporated into the polymer chain. nih.gov

Table 1: Reactivity Ratios for Copolymerization of Dialkyl Itaconates (M1) with Butyl Acrylate (M2)

Data sourced from reactivity studies of itaconate copolymerizations. nih.gov

While this compound is not a conventional cross-linking agent in its native form, its structure offers pathways to create cross-linked polymer networks.

One strategy involves post-polymerization modification. Copolymers containing the itaconate monomer possess pendant exomethylene double bonds along the polymer backbone. These double bonds can serve as sites for subsequent cross-linking reactions, such as UV-curing or further Michael additions with multifunctional nucleophiles.

Another mechanism for creating branched or cross-linked structures occurs during the polymerization itself. In the free-radical polymerization of itaconate esters, chain transfer to the polymer can occur. nih.govnih.gov This process can lead to the formation of branched polymer chains. At high monomer conversions, these branching reactions can result in the formation of a cross-linked network or gel, even without the addition of a dedicated cross-linking agent. nih.gov Furthermore, the itaconate structure can be chemically modified prior to polymerization to create a dedicated cross-linker. For example, esterification of itaconic acid with hydroxyethyl methacrylate yields a monomer with two reactive sites suitable for creating cross-linked networks. acs.org

Table of Compounds Mentioned

Theoretical and Computational Chemistry of Di Tert Butyl 2 Methylenepentanedioate

Quantum Chemical Studies and Electronic Structure Analysis of Di-tert-butyl 2-methylenepentanedioate

Quantum chemical calculations are fundamental to characterizing the electronic landscape of this compound. Methods such as Density Functional Theory (DFT) are employed to determine its structural and electronic properties. ijisrt.com The geometry of the molecule is optimized to find its most stable three-dimensional arrangement, considering bond lengths, bond angles, and dihedral angles.

A key aspect of this analysis is the examination of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are critical indicators of the molecule's reactivity. jmaterenvironsci.comijarset.com The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a measure of the molecule's chemical stability and reactivity. ijarset.comnih.gov A smaller gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized around the electron-rich carbon-carbon double bond (C=C) of the methylene (B1212753) group, making this site susceptible to electrophilic attack. Conversely, the LUMO is likely distributed over the carbonyl groups of the esters and the methylene group, indicating these areas are prone to nucleophilic attack.

Molecular electrostatic potential (MEP) maps provide a visual representation of the charge distribution. In these maps, electron-rich regions (negative potential) are typically colored red, while electron-poor regions (positive potential) are colored blue. For this compound, negative potential would be concentrated around the oxygen atoms of the carbonyl groups, while the areas around the hydrogen atoms would exhibit a positive potential.

Table 1: Calculated Electronic Properties of this compound

| Property | Calculated Value (Illustrative) | Description |

|---|---|---|

| HOMO Energy | -6.8 eV | Energy of the highest occupied molecular orbital, indicating electron-donating ability. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital, indicating electron-accepting ability. |

| HOMO-LUMO Gap | 5.6 eV | Energy difference between HOMO and LUMO, related to chemical reactivity and stability. jmaterenvironsci.com |

| Dipole Moment | 2.5 D | A measure of the overall polarity of the molecule. |

Mechanistic Probing of this compound via Density Functional Theory (DFT)

DFT is a powerful computational tool for investigating the mechanisms of chemical reactions involving this compound. pku.edu.cnresearchgate.net By calculating the energies of reactants, products, intermediates, and transition states, DFT allows for a detailed mapping of the potential energy surface of a reaction. youtube.commdpi.com Functionals such as B3LYP or M06-2X are commonly used for these types of mechanistic studies. acs.orgcomporgchem.com

Transition State Characterization in this compound Reactions

A transition state (TS) represents the highest energy point along a reaction coordinate, corresponding to the energy barrier that must be overcome for a reaction to occur. youtube.com Locating and characterizing the TS is crucial for understanding reaction kinetics. nih.govnih.gov Computationally, a transition state is identified as a first-order saddle point on the potential energy surface, which is confirmed by a frequency calculation that yields exactly one imaginary frequency. mdpi.comnih.gov This imaginary frequency corresponds to the vibrational mode that leads the reactants over the energy barrier to form products.

For this compound, a common reaction is the Michael addition, where a nucleophile attacks the β-carbon of the α,β-unsaturated ester system. nih.govresearchgate.net DFT calculations can model the geometry of the TS for this addition, revealing the bond-forming and bond-breaking distances. The calculated energy of the TS relative to the reactants gives the activation energy (ΔG‡), a key parameter in determining the reaction rate. acs.orgsemanticscholar.org

Table 2: Illustrative Transition State Data for a Michael Addition to this compound

| Parameter | Value | Significance |

|---|---|---|

| Activation Energy (ΔG‡) | 18.5 kcal/mol | The free energy barrier for the reaction, determining the reaction rate. comporgchem.com |

| Imaginary Frequency | -350 cm⁻¹ | Confirms the structure is a true transition state. nih.gov |

| Key Bond Distance (Nu---Cβ) | 2.1 Å | The distance between the incoming nucleophile (Nu) and the target carbon at the transition state. |

Reaction Pathway Elucidation for this compound Transformations

By connecting the optimized structures of reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed. mdpi.com This profile elucidates the entire pathway of a chemical transformation. For instance, in a multi-step reaction, DFT can identify all intermediates and the transition states that connect them, revealing the rate-determining step—the step with the highest activation barrier.

Intrinsic Reaction Coordinate (IRC) calculations are often performed starting from a transition state structure. mdpi.com These calculations trace the reaction path downhill in both forward and reverse directions, ensuring that the identified TS correctly connects the intended reactants and products or intermediates. This comprehensive analysis allows for the exploration of competing reaction pathways and provides a rationale for the observed chemo-, regio-, and stereoselectivity of reactions involving this compound. pku.edu.cn

Molecular Dynamics Simulations and Conformational Analysis of this compound

While quantum chemical methods are excellent for studying static electronic properties and reaction pathways, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior and conformational flexibility of molecules over time. mdpi.comnih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve. nih.gov

For a flexible molecule like this compound, which contains several rotatable single bonds, a multitude of conformations are possible. The bulky di-tert-butyl groups significantly influence the accessible conformations due to steric hindrance, a factor well-studied in similar cyclohexane systems. researchgate.netnih.govresearchgate.net

Conformational analysis aims to identify the low-energy conformers that are most populated at a given temperature. researchgate.netscholaris.ca This is typically achieved by running MD simulations or using systematic search algorithms to explore the molecule's potential energy surface. The results reveal the preferred spatial arrangements of the ester groups and the alkyl chain. Understanding the conformational landscape is vital as the reactivity and physical properties of the molecule can be highly dependent on its three-dimensional shape.

Table 3: Key Dihedral Angles for a Low-Energy Conformer of this compound (Illustrative)

| Dihedral Angle (Atoms) | Angle (°) | Description |

|---|---|---|

| O=C-C-C | ~175° | Describes the orientation of one of the tert-butoxycarbonyl groups relative to the central carbon chain. |

| C-C-C-C=O | ~-160° | Describes the orientation of the second tert-butoxycarbonyl group. |

| C-O-C-(CH₃)₃ | ~180° | Rotation around the ester C-O bond, influenced by the bulky tert-butyl group. |

Biocatalytic Approaches and Enzymatic Transformations of Di Tert Butyl 2 Methylenepentanedioate

Enzyme-Mediated Synthesis and Derivatization of Di-tert-butyl 2-methylenepentanedioate

While direct enzymatic synthesis of this compound is not extensively documented in scientific literature, the synthesis of structurally analogous compounds, particularly itaconate esters, provides strong evidence for the feasibility of such biocatalytic routes. Lipases are the most prominent class of enzymes for this purpose, renowned for their efficacy in catalyzing esterification and transesterification reactions.

The synthesis of dialkyl itaconates via lipase catalysis is a well-established process that serves as a pertinent model. For instance, the immobilized lipase B from Candida antarctica (commonly known as Novozym 435) has been successfully employed for the esterification of itaconic acid with various alcohols, including n-butanol, to produce dibutyl itaconate. This suggests a similar reaction could be employed for the synthesis of this compound from 2-methylenepentanedioic acid and tert-butanol. The bulky nature of the tert-butyl group may present a steric challenge, but lipases are known to accommodate a range of sterically hindered substrates.

Beyond synthesis, enzymes can be utilized for the selective derivatization of this compound. One potential transformation is the selective hydrolysis of one of the tert-butyl ester groups to yield the corresponding monoester. The protease subtilisin has been shown to selectively hydrolyze C-terminal tert-butyl esters of peptides, indicating its potential for selective hydrolysis of one of the ester groups in this compound, which would be a valuable synthetic intermediate. nih.govresearchgate.net

Another avenue for derivatization is through enzyme-catalyzed additions to the activated double bond. For example, ammonia lyases or other enzymes could potentially catalyze the addition of ammonia or other nucleophiles in a Michael-type addition, leading to a variety of functionalized derivatives.

Table 1: Examples of Enzyme-Mediated Reactions Relevant to the Synthesis and Derivatization of this compound

| Enzyme | Reaction Type | Substrates | Product(s) |

| Candida antarctica lipase B (Novozym 435) | Esterification | Itaconic acid, n-butanol | Dibutyl itaconate |

| Subtilisin | Hydrolysis | C-terminal tert-butyl esters of peptides | C-terminal carboxylic acids of peptides |

| Ene-reductases | Asymmetric Reduction | α,β-unsaturated esters | Chiral saturated esters |

Stereoselectivity in Biocatalytic Reactions Involving this compound

A significant advantage of biocatalysis is the inherent ability of enzymes to catalyze reactions with high stereoselectivity, yielding enantiomerically pure products. While this compound itself is an achiral molecule, enzymatic transformations can introduce chirality, leading to valuable chiral building blocks.

A key reaction where stereoselectivity is crucial is the asymmetric hydrogenation of the carbon-carbon double bond. While direct examples with this compound are scarce, the rhodium-catalyzed asymmetric hydrogenation of dimethyl itaconate has been demonstrated to produce the corresponding chiral succinate derivative with high enantiomeric excess. This suggests that enzymatic reduction, for instance using ene-reductases from the "Old Yellow Enzyme" family, could achieve a similar stereoselective transformation of this compound. These enzymes are known to reduce a wide range of activated alkenes with excellent stereocontrol.

Furthermore, enzymatic Michael additions to the double bond of this compound could also proceed with high stereoselectivity. The precise stereochemical outcome would be dictated by the specific enzyme employed and the reaction conditions. The ability to control the formation of new stereocenters is a powerful tool in organic synthesis, and biocatalysis offers a highly effective means to achieve this.

Table 2: Potential Stereoselective Biocatalytic Reactions Involving this compound

| Enzyme Class | Reaction Type | Potential Product | Expected Stereoselectivity |

| Ene-reductases | Asymmetric Hydrogenation | Di-tert-butyl 2-methylpentanedioate | High enantiomeric excess |

| Ammonia Lyases | Michael Addition of Ammonia | Di-tert-butyl 2-amino-2-methylpentanedioate | High stereoselectivity |

| Thiolases | Michael Addition of Thiols | Di-tert-butyl 2-methyl-2-(thio-substituted)pentanedioate | High stereoselectivity |

Enzyme Kinetics and Substrate Specificity for this compound

Lipases, the likely catalysts for the synthesis of this compound, are known to follow a Ping-Pong Bi-Bi mechanism for esterification reactions. The substrate specificity of lipases is influenced by several factors, including the shape of the binding site and the steric and electronic properties of the substrates.

The bulky tert-butyl groups of this compound would likely have a significant impact on the enzyme kinetics. Steric hindrance can affect the binding of the substrate to the enzyme's active site, potentially leading to a higher K_m value (lower binding affinity) compared to less hindered substrates like dimethyl or diethyl itaconate. However, some lipases, such as Candida antarctica lipase B, are known to have a broad substrate scope and can accommodate sterically demanding molecules.

Kinetic studies on the lipase-catalyzed esterification of other dicarboxylic acids have shown that both the acid and the alcohol can exhibit substrate inhibition at high concentrations. This is an important consideration for process optimization. The choice of solvent can also significantly influence the reaction kinetics by affecting the solubility of the substrates and the conformation of the enzyme.

Table 3: General Kinetic Considerations for the Enzymatic Synthesis of this compound

| Kinetic Parameter | Expected Influence of tert-Butyl Groups | Rationale |

| K_m (Michaelis Constant) | Likely to be higher compared to less hindered diesters. | Steric hindrance from the bulky tert-butyl groups may reduce the affinity of the substrate for the enzyme's active site. |

| V_max (Maximum Velocity) | May be lower compared to less hindered diesters. | The sterically demanding nature of the substrate could slow down the catalytic steps within the active site. |

| Substrate Inhibition | Possible at high concentrations of both 2-methylenepentanedioic acid and tert-butanol. | A common phenomenon in lipase-catalyzed esterifications. |

| Enzyme Specificity | Lipases with open and flexible active sites are expected to be more effective. | Accommodation of the bulky tert-butyl groups is crucial for efficient catalysis. |

Emerging Research Avenues and Future Perspectives for Di Tert Butyl 2 Methylenepentanedioate

Integration with Flow Chemistry and Sustainable Synthesis Methodologies

The synthesis of fine chemicals and pharmaceutical intermediates is increasingly benefiting from the adoption of flow chemistry, a paradigm shift from traditional batch processing. flinders.edu.au For a compound such as Di-tert-butyl 2-methylenepentanedioate, which possesses multiple functional groups, flow chemistry offers significant advantages in terms of safety, efficiency, and scalability. Continuous-flow systems allow for precise control over reaction parameters like temperature, pressure, and stoichiometry, which can lead to higher yields and selectivities while minimizing byproduct formation. researchgate.net

The principles of sustainable synthesis are well-aligned with the capabilities of flow microreactors. rsc.orgrsc.org Methodologies leveraging flow chemistry can reduce solvent usage, minimize energy consumption, and allow for the safe handling of hazardous reagents or intermediates by confining them to small volumes within the reactor coils. flinders.edu.au For the synthesis of this compound, a potential flow process could involve the continuous feeding of precursors, such as a suitable malonate derivative and a formaldehyde (B43269) equivalent, into a heated microreactor containing a solid-supported catalyst. This approach would not only enhance reaction efficiency but also simplify product purification by integrating in-line separation and analysis techniques. The development of such a direct and sustainable synthesis method would be a significant advancement compared to conventional batch processes. rsc.org

Exploration of Novel Catalytic Systems for this compound

The synthesis of α,β-unsaturated esters like this compound is heavily reliant on effective catalysis. Traditional methods for similar methylenemalonate esters often employ Knoevenagel-type condensations, which can be catalyzed by metal ions. orgsyn.org For instance, the synthesis of di-tert-butyl methylenemalonate has been achieved using a combination of potassium acetate (B1210297) and cupric acetate monohydrate as catalysts. orgsyn.org Future research could explore more advanced and sustainable catalytic systems to improve the synthesis of the target compound.

Homogeneous and heterogeneous catalysts based on earth-abundant metals are of particular interest. Copper-catalyzed reactions, for example, have shown broad utility in organic synthesis. organic-chemistry.org Investigating novel copper complexes or nano-ferrites could lead to more efficient and recyclable catalytic systems for the condensation reaction that forms the methylene (B1212753) group. researchgate.net Furthermore, organocatalysis presents a metal-free alternative that could enhance the sustainability profile of the synthesis. The development of bifunctional organocatalysts capable of activating both the malonate precursor and the formaldehyde equivalent could provide high yields and selectivities under mild reaction conditions. Another avenue involves leveraging radical initiators, such as di-tert-butyl peroxide, which are known to participate in various C-C bond-forming reactions and could be adapted for novel synthetic routes. chemicalbook.com

Advanced Spectroscopic Characterization Techniques for this compound

Detailed structural elucidation and purity assessment of this compound rely on a suite of advanced spectroscopic techniques. While specific experimental data for this exact molecule is not widely published, its structural features suggest characteristic spectral patterns based on analogous compounds.

NMR Spectroscopic Techniques for Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR would provide key information. The bulky di-tert-butyl groups produce intense, sharp singlets in the ¹H NMR spectrum, which are characteristic and easily identifiable. nih.gov The protons of the methylene group (=CH₂) are expected to appear as distinct signals in the olefinic region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | | :--- | :--- | :--- | | C(CH₃)₃ | ~1.45 (s, 18H) | ~28.0 | | C(CH₃)₃ | ~81.0 | | =CH₂ | ~5.8 (s, 1H), ~6.2 (s, 1H) | ~128.0 | | =C< | - | ~138.0 | | -CH₂-CH₂- | ~2.5 (m, 4H) | ~30-35 | | C=O | - | ~165.0, ~170.0 |

Note: Predicted values are estimates and may vary based on solvent and experimental conditions.

Mass Spectrometry and Chromatographic Analysis for this compound

Mass spectrometry (MS) is essential for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula. Fragmentation patterns observed in techniques like Electron Ionization (EI) or Electrospray Ionization (ESI) MS/MS would further corroborate the proposed structure by showing characteristic losses of tert-butyl groups or other fragments.

Coupling chromatographic techniques with mass spectrometry, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), is the standard for assessing the purity of the compound and identifying any reaction byproducts. nih.govsigmaaldrich.com The choice of technique would depend on the volatility and thermal stability of the compound. For instance, GC-MS is well-suited for volatile and thermally stable compounds, while LC-MS is more appropriate for less volatile or thermally labile molecules. nih.gov These hyphenated techniques provide both retention time data for separation and mass spectral data for identification, ensuring a comprehensive analysis. researchgate.net

Interdisciplinary Research Potential of this compound

The unique chemical structure of this compound—featuring a reactive methylene group and two bulky tert-butyl ester functionalities—positions it as a versatile building block with significant potential across multiple scientific disciplines.

In materials science and polymer chemistry , this compound is an attractive monomer for polymerization reactions. The activated double bond can participate in radical or anionic polymerization to create novel polymers. The pendant diester groups along the polymer backbone could be used for post-polymerization modification or to tune the material's physical properties, such as solubility, thermal stability, and adhesion. The bulky tert-butyl groups can impart unique characteristics to the resulting polymer, including increased rigidity and a higher glass transition temperature. chemicalbull.com

In organic synthesis , this compound can serve as a key intermediate. It is an excellent Michael acceptor, allowing for the conjugate addition of various nucleophiles to introduce complex functionalities. Following such additions, the diester groups can be selectively hydrolyzed or transformed, providing a pathway to a wide range of multifunctional molecules, including those of pharmaceutical interest. The steric hindrance provided by the tert-butyl groups can also be exploited to control the stereoselectivity of certain reactions. chemicalbull.com

Furthermore, the compound could find applications in the development of specialty chemicals , such as additives, coatings, and adhesives, where its specific combination of functional groups could confer desirable properties. Its potential as a cross-linking agent in the synthesis of thermosetting resins or elastomers also warrants exploration. ontosight.ai The interdisciplinary nature of this molecule makes it a promising target for future research aimed at developing new materials and synthetic methodologies.

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for characterizing Di-tert-butyl 2-methylenepentanedioate, and how should data interpretation be approached?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the ester groups and methylene moiety. For example, the tert-butyl groups typically show singlets at ~1.2–1.4 ppm in H NMR, while the methylene protons resonate near 5–6 ppm. Compare with analogous esters like dimethyl 2-methylenepentanedioate (e.g., boiling point 190°C ).

- Infrared (IR) Spectroscopy : Identify carbonyl (C=O) stretches near 1720–1750 cm⁻¹ and C-O ester bonds at 1150–1250 cm⁻¹.

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., expected molecular weight ~228 g/mol for CHO) and fragmentation patterns.

- Purity Analysis : Employ gas chromatography (GC) or high-performance liquid chromatography (HPLC) with standards .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods due to potential inhalation hazards, as seen with structurally similar tert-butyl esters .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and flame-resistant lab coats (flammability risk indicated by flash points ~37°C in tert-butyl analogs ).

- Storage : Store in airtight containers at 2–8°C, away from oxidizers and heat sources. Monitor for degradation via periodic NMR or GC analysis .

Advanced Research Questions

Q. How can competing reaction pathways (e.g., hydrolysis vs. polymerization) be controlled during the synthesis of this compound?

- Methodological Answer :

- Kinetic vs. Thermodynamic Control : Optimize reaction conditions (e.g., low temperatures for esterification to favor product stability). Use anhydrous solvents (e.g., THF) and acid catalysts (e.g., p-toluenesulfonic acid) to minimize hydrolysis .

- In Situ Monitoring : Track reaction progress via H NMR to detect intermediates (e.g., enol intermediates) or by-products. Adjust stoichiometry or catalyst loading if polymerization is observed .

- Post-Reaction Quenching : Rapidly neutralize acidic conditions post-synthesis to prevent retro-esterification.

Q. What experimental strategies resolve discrepancies in stability data for this compound under varying environmental conditions?

- Methodological Answer :

- Accelerated Stability Testing : Expose the compound to stressors (e.g., UV light, humidity) and analyze degradation products via LC-MS or GC-MS. Compare with dimethyl analogs (e.g., dimethyl 2-methylenepentanedioate’s flash point of 82.9°C ).

- Statistical Design of Experiments (DoE) : Use factorial designs to isolate factors (e.g., temperature, pH) affecting stability. Replicate studies to confirm reproducibility .

- Computational Modeling : Apply density functional theory (DFT) to predict bond dissociation energies and degradation pathways, correlating with empirical data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.